(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine
Overview
Description
The compound “(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine” is an organic compound containing a furan ring, an ethoxybenzyl group, and an amine group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, a five-membered ring with oxygen, would be a key structural feature. The ethoxybenzyl group would likely be attached to one carbon of the furan ring, and the amine group would be attached to a methyl group, which in turn is attached to the furan ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the amine group could allow for reactions such as acylation or alkylation. The furan ring could potentially undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications
Anticancer and Antiangiogenic Activity
[(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine] and its derivatives have been studied for their potential in anticancer and antiangiogenic activities. In particular, compounds with a benzofuran skeleton have shown significant antiproliferative activity against cancer cells, with some being potent inhibitors of tubulin polymerization and inducing apoptosis in cancer cells. These compounds demonstrate both in vitro and in vivo potential, with a particular focus on vascular disrupting properties derived from their impact on vascular endothelial cells (Romagnoli et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine are key areas of research. Studies have explored efficient methods to synthesize α-substituted 2-benzofuranmethamines and other benzofuran derivatives, which are useful in the development of pharmacologically active compounds. These methods often involve reactions under mild conditions, demonstrating the versatility of this chemical structure in synthetic chemistry (Wongsa et al., 2013).
Photophysical Properties and Energy Transfer
The photophysical properties and energy transfer potential of compounds containing (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine have been investigated. For instance, novel amide type ligands based on this structure have been used to synthesize homodinuclear and heterodinuclear lanthanide coordination compounds. These compounds exhibit interesting luminescent properties, including energy transfer between different lanthanide ions, which could be of interest in materials science and sensor applications (Gao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMMAQICXGVACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436096-81-0 | |
Record name | N-[(4-Ethoxyphenyl)methyl]-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436096-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.